Melting Point Depression
The introduction of both a 3-methyl and a 6-phenyl group onto the uracil core results in a substantial reduction in melting point compared to parent uracil and mono-substituted analogs. This property is critical for applications requiring low-temperature processing or melt-based formulations .
| Evidence Dimension | Melting Point (°C) |
|---|---|
| Target Compound Data | 63-66 |
| Comparator Or Baseline | Uracil: >300; Thymine (5-methyluracil): 316-317; 6-Phenyluracil: 228-230; 3-Methyluracil: 223-226; 6-Methyluracil: 318-319 |
| Quantified Difference | Reduction of >150°C relative to mono-substituted phenyluracils; reduction of >250°C relative to unsubstituted uracil |
| Conditions | Experimental determination (Capillary method) |
Why This Matters
The >150°C lower melting point vs. mono-substituted phenyluracils directly enables low-temperature synthetic manipulations and reduces energy input for melting or recrystallization, simplifying benchtop workflows.
